2-(5-methyl-1H-tetrazol-1-yl)-N-[1-(propan-2-yl)-1H-indol-4-yl]benzamide
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Overview
Description
2-(5-methyl-1H-tetrazol-1-yl)-N-[1-(propan-2-yl)-1H-indol-4-yl]benzamide is a complex organic compound that features a tetrazole ring, an indole moiety, and a benzamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-methyl-1H-tetrazol-1-yl)-N-[1-(propan-2-yl)-1H-indol-4-yl]benzamide typically involves multiple steps:
Formation of the Tetrazole Ring: The tetrazole ring can be synthesized by the cyclization of 5-amino-1H-tetrazole with sodium azide and triethyl orthoformate in glacial acetic acid.
Indole Derivative Preparation: The indole moiety can be prepared by Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes under acidic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, automated synthesis, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Oxidized indole derivatives.
Reduction: Reduced benzamide derivatives.
Substitution: Substituted tetrazole derivatives.
Scientific Research Applications
2-(5-methyl-1H-tetrazol-1-yl)-N-[1-(propan-2-yl)-1H-indol-4-yl]benzamide has several applications in scientific research:
Medicinal Chemistry: It can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.
Materials Science: The compound’s unique structure makes it suitable for use in the development of novel materials with specific electronic or optical properties.
Organic Synthesis: It can serve as an intermediate in the synthesis of more complex organic molecules.
Mechanism of Action
The mechanism of action of 2-(5-methyl-1H-tetrazol-1-yl)-N-[1-(propan-2-yl)-1H-indol-4-yl]benzamide depends on its specific application:
Medicinal Chemistry: The compound may interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions.
Materials Science: Its electronic properties can be exploited in the design of materials with specific conductive or luminescent properties.
Comparison with Similar Compounds
Similar Compounds
- 2-(1H-1,2,3,4-tetrazol-5-ylmethyl)pyridine dihydrochloride
- 1-(cyclohexyloxycarbonyloxy)ethyl 2-ethoxy-1-[[2’-(1H-tetrazol-5-yl)biphenyl-4-yl]methyl]benzimidazole-7-carboxylate
Uniqueness
2-(5-methyl-1H-tetrazol-1-yl)-N-[1-(propan-2-yl)-1H-indol-4-yl]benzamide is unique due to its combination of a tetrazole ring, an indole moiety, and a benzamide group, which imparts distinct chemical and physical properties. This combination is not commonly found in other compounds, making it a valuable scaffold for various applications.
Properties
Molecular Formula |
C20H20N6O |
---|---|
Molecular Weight |
360.4 g/mol |
IUPAC Name |
2-(5-methyltetrazol-1-yl)-N-(1-propan-2-ylindol-4-yl)benzamide |
InChI |
InChI=1S/C20H20N6O/c1-13(2)25-12-11-15-17(8-6-10-18(15)25)21-20(27)16-7-4-5-9-19(16)26-14(3)22-23-24-26/h4-13H,1-3H3,(H,21,27) |
InChI Key |
RJDRIQFDEQNLJC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN=NN1C2=CC=CC=C2C(=O)NC3=C4C=CN(C4=CC=C3)C(C)C |
Origin of Product |
United States |
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